Cas no 926239-40-9 (2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl)

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl structure
926239-40-9 structure
商品名:2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl
CAS番号:926239-40-9
MF:C13H8F5NO
メガワット:289.200740814209
CID:4997021

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl 化学的及び物理的性質

名前と識別子

    • 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl
    • インチ: 1S/C13H8F5NO/c14-7-5-9(12(19)10(15)6-7)8-3-1-2-4-11(8)20-13(16,17)18/h1-6H,19H2
    • InChIKey: DTWVMCAFFXGMFY-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC(=C1N)C1C=CC=CC=1OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 324
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 35.2

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011004092-250mg
2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl
926239-40-9 97%
250mg
$470.40 2023-08-31
Alichem
A011004092-1g
2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl
926239-40-9 97%
1g
$1549.60 2023-08-31
Alichem
A011004092-500mg
2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl
926239-40-9 97%
500mg
$831.30 2023-08-31

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl 関連文献

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenylに関する追加情報

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl: A Multifunctional Scaffold with Broad Applications in Pharmaceutical and Material Sciences

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl is a fluorinated aromatic compound with a unique molecular architecture that combines multiple functional groups, including amino, difluoro, and trifluoromethoxy moieties. This molecule, with the CAS number 926239-40-9, represents a promising platform for drug discovery and material engineering due to its ability to modulate intermolecular interactions and exhibit tunable physicochemical properties. Recent advances in synthetic methodologies and computational modeling have further expanded its potential applications in pharmaceutical sciences, where it has shown promising efficacy in targeting inflammatory pathways and neurodegenerative diseases.

The molecular structure of 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl consists of a biphenyl core with two fluorine atoms at the 3,5 positions of the benzene ring and a trifluoromethoxy group at the 2' position. The amino group at the 2 position introduces additional polarity and hydrogen-bonding capabilities, which are critical for its biological activity. Fluorine atoms in the molecule are strategically positioned to enhance metabolic stability and improve drug-like properties. These structural features make it a valuable candidate for the development of small molecule therapeutics with improved pharmacokinetic profiles.

Recent studies have demonstrated that 2-Amino-3,5-difluoro-2'-(trifluorometh, the molecule exhibits potent anti-inflammatory effects by modulating the NF-κB signaling pathway. In a 2023 study published in Journal of Medicinal Chemistry, researchers reported that this compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the inhibition of IKKβ kinase activity, which is a key regulator of NF-κB activation. This finding highlights its potential as a therapeutic agent for autoimmune disorders and chronic inflammatory conditions.

Furthermore, 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl has shown promising neuroprotective properties in preclinical models of Alzheimer's disease. A 2024 study in Neuropharmacology revealed that this compound reduces amyloid-β (Aβ) aggregation and mitigates oxidative stress in neuronal cells. The trifluoromethoxy group is believed to play a crucial role in this activity by stabilizing the conformation of Aβ peptides and preventing their toxic oligomerization. These findings suggest its potential as a lead compound for the development of disease-modifying therapies for neurodegenerative disorders.

From a synthetic perspective, the preparation of 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl has been optimized using catalytic methods that minimize environmental impact. A 2023 paper in Organic Letters described a scalable synthesis route involving the Suzuki-Miyaura coupling reaction between 3,5-difluorobenzeneboronic acid and 2-bromotriphenylmethane. This approach not only enhances the efficiency of the reaction but also reduces the use of hazardous reagents, aligning with the principles of green chemistry. The ability to produce this compound with high purity and yield is critical for its application in pharmaceutical development.

In the field of material sciences, 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl has been explored as a building block for the design of liquid crystal materials. A 2024 study in Advanced Materials reported that this compound exhibits unique mesomorphic behavior, forming smectic phases with high thermal stability. The fluorinated substituents in the molecule contribute to the alignment of molecular chains, which is essential for the performance of liquid crystal displays. This application underscores the versatility of the compound beyond its biological activity.

The physicochemical properties of 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl are highly advantageous for drug development. Its low molecular weight (approximately 300 g/mol) and high solubility in organic solvents make it suitable for formulation into various dosage forms, including oral tablets and injectable solutions. Additionally, the presence of fluorine atoms enhances its metabolic stability, reducing the risk of rapid degradation in vivo. These properties are critical for ensuring the bioavailability and therapeutic efficacy of the compound.

Computational studies have further elucidated the molecular interactions of 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl with biological targets. Molecular docking simulations have shown that the compound binds with high affinity to the transmembrane domain of the TNF receptor, which is a key mediator of inflammatory responses. The amino group forms hydrogen bonds with residues in the binding pocket, while the trifluoromethoxy group contributes hydrophobic interactions. These insights provide a rational basis for the design of more potent derivatives with improved selectivity and reduced off-target effects.

Despite its promising properties, the development of 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl as a therapeutic agent requires further optimization to address potential challenges. One area of focus is the enhancement of its selectivity for specific biological targets to minimize systemic toxicity. Additionally, the scalability of its synthesis and the cost-effectiveness of production processes are critical factors for its commercialization. Ongoing research is aimed at overcoming these barriers through advanced synthetic strategies and structure-activity relationship (SAR) studies.

In conclusion, 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl represents a multifunctional scaffold with significant potential in pharmaceutical and material sciences. Its unique molecular structure, combined with recent advances in synthetic methodologies and biological characterization, positions it as a promising candidate for the development of novel therapeutics and advanced materials. Continued research into its properties and applications will likely expand its impact across multiple scientific disciplines.

Key Applications of 2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl

  • Pharmaceutical Development: Anti-inflammatory agents, neuroprotective drugs, and disease-modifying therapies for neurodegenerative disorders.
  • Material Engineering: Liquid crystal materials for display technologies and functional polymers.
  • Green Chemistry: Sustainable synthesis methods with reduced environmental impact.

Conclusion

2-Amino-3,5-difluoro-2'-(trifluoromethoxy)biphenyl is a versatile compound with a wide range of applications in both biological and material sciences. Its unique structural features and favorable physicochemical properties make it a valuable candidate for the development of novel therapeutics and advanced materials. Continued research and innovation in this field will further enhance its potential and broaden its impact across various scientific domains.

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